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molecular formula C13H14N2O B2535066 3-(1-Phenylethoxy)pyridin-2-amine CAS No. 81066-64-0

3-(1-Phenylethoxy)pyridin-2-amine

Cat. No. B2535066
M. Wt: 214.268
InChI Key: PPDXZQYCEONNNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05409943

Procedure details

A mixture of 1-bromoethylbenzene (55 g, 0.296 mol) and 2-amino-3-hydroxypyridine (29.6 g, 0.269 mol) in 40% aqueous sodium hydroxide solution (200 ml) and dichloromethane (200 ml) was treated with Adogen 464 (10 ml) and stirred vigorously at room temperature for 16 hours. A further 200 ml of water was added and the product extracted into dichloromethane, dried, and the solvent evaporated. Chromatography (silica gel, chloroform-methanol) gave the product as a crystalline solid (37.6 g, 63%), m.p. 79°-83° C.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
29.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
catalyst
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
Br[CH:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH3:3].[NH2:10][C:11]1[C:16]([OH:17])=[CH:15][CH:14]=[CH:13][N:12]=1.O>[OH-].[Na+].ClCCl.CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-]>[NH2:10][C:11]1[C:16]([O:17][CH:2]([C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=2)[CH3:3])=[CH:15][CH:14]=[CH:13][N:12]=1 |f:3.4,6.7|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
BrC(C)C1=CC=CC=C1
Name
Quantity
29.6 g
Type
reactant
Smiles
NC1=NC=CC=C1O
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
10 mL
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred vigorously at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product extracted into dichloromethane
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=NC=CC=C1OC(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 37.6 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 65.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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